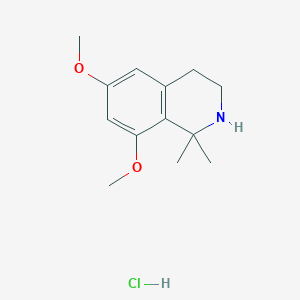

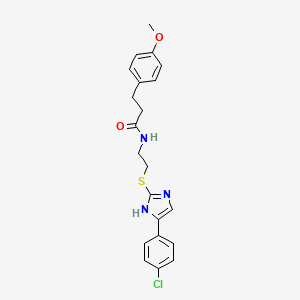

![molecular formula C13H8FN3O2 B2534878 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1541040-39-4](/img/structure/B2534878.png)

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized through various methods . A common approach involves a three-step reaction sequence that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This atom-economical, one-pot, three-step cascade process has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The reaction can also be performed using enantiomeric starting materials, leading to enantiomeric quinazolinotriazolobenzodiazepine .Wissenschaftliche Forschungsanwendungen

Selective Sensitization of Lanthanide Emissions

Triarylboron-functionalized dipicolinic acids have been synthesized to effectively sensitize the emissions of Eu(III) and Tb(III) ions, showing high quantum efficiency. This research indicates potential applications in materials science, particularly in the development of luminescent materials (Park et al., 2014).

Antimycobacterial Agents

Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been designed and synthesized as antimycobacterial agents, showing potent inhibition against the Mycobacterium tuberculosis H37Rv strain. This research highlights the therapeutic potential of these compounds in treating tuberculosis (Abdel-Rahman et al., 2009).

Metal-Free Synthesis of Triazolopyridines

A novel metal-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed, featuring short reaction times and high yields. This research provides a new avenue for synthesizing biologically important heterocycles efficiently (Zheng et al., 2014).

Selective Al(3+) Sensors

Pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized as selective ratiometric and colorimetric chemosensors for Al(3+), demonstrating potential applications in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

A2A Adenosine Receptor Molecular Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying the receptor, suggesting their use in drug development and molecular pharmacology (Kumar et al., 2011).

Anticancer Agents Targeting Tubulin

Triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, distinct from that of paclitaxel and vincristine. This research expands the arsenal of anticancer drugs and provides insights into novel therapeutic targets (Zhang et al., 2007).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and immune response .

Mode of Action

Triazole compounds, which include the 1,2,4-triazolo[1,5-a]pyridine moiety, are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They can bind to their targets and induce changes that affect the function of the target .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . These activities include acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors , which are involved in inflammation, cell proliferation, and immune response pathways.

Result of Action

Compounds with similar structures have been associated with various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-15-11-5-4-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSVBWSNGIJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534797.png)

methanone](/img/structure/B2534802.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534804.png)

![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)